3,3-Dimethyl-1-Butyne

描述

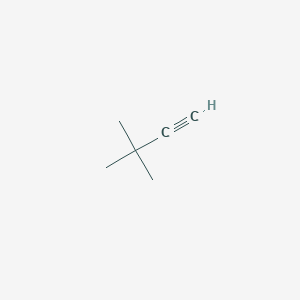

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-dimethylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNCLVNXGCGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51730-68-8 | |

| Record name | 1-Butyne, 3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51730-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70238671 | |

| Record name | 3,3-Dimethylbutyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Boiling point = 37-38 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethyl-1-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

398.0 [mmHg] | |

| Record name | 3,3-Dimethyl-1-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

917-92-0 | |

| Record name | 3,3-Dimethyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX4NL23U52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 3,3 Dimethyl 1 Butyne and Its Derivatives

Established Synthetic Routes for 3,3-Dimethyl-1-Butyne

Core Reaction with Dicobalt Octacarbonyl for Complex Formation

A primary synthetic route for the derivatization of this compound involves its reaction with dicobalt octacarbonyl (Co₂(CO)₈). This reaction leads to the formation of a stable complex, (this compound)dicobalt hexacarbonyl. nbinno.com The process leverages the terminal triple bond of the alkyne, which coordinates with the cobalt carbonyl complex. This transformation is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents for this reaction include diethyl ether, hexane, or tetrahydrofuran (B95107) (THF), with the reaction temperature generally maintained between 20-30°C.

The resulting (this compound)dicobalt hexacarbonyl complex is a valuable intermediate in organometallic chemistry. charmaterial.comlookchem.com It serves as a precursor for the synthesis of cobalt-containing thin films through chemical vapor deposition (CVD) and is also used to prepare cobalt nanoparticles. aip.org Furthermore, this complex acts as a catalyst in various organic transformations, including the Pauson-Khand reaction, which is a [2+2+1] cycloaddition to form cyclopentenones. lookchem.comcore.ac.uk

Table 1: Reaction Conditions for the Synthesis of (this compound)dicobalt Hexacarbonyl

| Parameter | Condition |

| Reactants | This compound, Dicobalt Octacarbonyl |

| Solvent | Diethyl ether, Hexane, or THF |

| Temperature | 20–30°C |

| Atmosphere | Inert (Nitrogen or Argon) |

Sonogashira Coupling Reactions

The Sonogashira coupling is a widely utilized cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper co-catalyst, and a base. wikipedia.org this compound can participate in Sonogashira coupling reactions to produce aryl-substituted alkynes. guidechem.comsmolecule.com

The reaction is generally carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org For instance, a bromoaldehyde derivative can be coupled with this compound in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) co-catalyst in triethylamine (B128534) as the base. guidechem.com The reaction mixture is typically stirred overnight at an elevated temperature, such as 50°C, to ensure completion. guidechem.com The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst, as well as the substituents on the aryl halide and the alkyne, can significantly influence the reaction's efficiency. researchgate.net

Table 2: Typical Reagents for Sonogashira Coupling of this compound

| Reagent Type | Example | Role |

| Alkyne | This compound | Coupling partner |

| Aryl Halide | Bromoaldehyde derivative | Coupling partner |

| Palladium Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | Primary catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst |

| Base | Triethylamine | Base |

Cross-Coupling Reactions of Aryl Halides

Beyond the specific conditions of the Sonogashira reaction, this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions with aryl halides. guidechem.com These reactions are fundamental for constructing carbon-carbon bonds and are pivotal in the functionalization of aryl compounds. guidechem.comnobelprize.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the deprotonated alkyne (an alkynyl carbanion) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orgacs.org

The reactivity of the aryl halide is a crucial factor, with iodides being more reactive than bromides or chlorides. mdpi.com The choice of the palladium catalyst and the supporting ligands is also critical for the success of the coupling reaction. acs.org Bulky electron-rich phosphine ligands are often employed to promote the catalytic cycle. acs.org These cross-coupling reactions provide a direct method for the synthesis of aryl tert-butyl substituted internal alkynes. guidechem.com

Synthesis from Cyclopentene (B43876) Oxide

An alternative, though less direct, synthetic pathway to a related structure involves cyclopentene oxide. biosynth.com While the direct synthesis of this compound from cyclopentene oxide is not a standard method, the latter can be used to generate intermediates that could potentially be converted to derivatives of this compound. For example, cyclopentene can be oxidized to glutaraldehyde, which could then undergo a series of reactions. grafiati.com One source mentions that this compound can be synthesized from cyclopentene oxide, suggesting a reaction mechanism involving nucleophilic attack. biosynth.com However, the details of this specific transformation are not extensively documented in the provided search results.

Synthesis of Halogenated Derivatives

Synthesis of 1-Iodo-3,3-dimethyl-1-butyne (B1654497)

1-Iodo-3,3-dimethyl-1-butyne is a halogenated derivative of this compound that serves as a useful synthetic intermediate. nih.gov One method for its synthesis involves the hydroalumination of this compound followed by iodination. The hydroalumination with a reagent like diisobutylaluminium hydride (DIBAL-H) proceeds via a cis-addition, forming a Z-alkenylalane. Subsequent reaction with iodine occurs with retention of configuration to yield the corresponding alkenyl iodide. scielo.org.bo

Another approach involves the direct iodination of the terminal alkyne. This can be achieved using various iodinating agents. In one instance, 1-iodo-3,3-dimethyl-1-butyne was utilized as a co-catalyst in a triple-aldol cascade reaction, highlighting its role as a stable and effective organoiodide additive. nih.gov The synthesis of this iodoalkyne is crucial for its application in further synthetic transformations, such as its use as a more effective additive than iodobenzene (B50100) in certain cascade reactions. nih.gov

Synthesis of 1-Bromo-3,3-dimethylbutane (B154914) via Anti-Markovnikov Addition

The synthesis of 1-bromo-3,3-dimethylbutane from an alkene precursor is a classic example of a regioselective reaction controlled by the reaction mechanism. When 3,3-dimethyl-1-butene (B1661986) is treated with hydrogen bromide (HBr) in the presence of a peroxide (ROOR), the reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. askfilo.comlibretexts.org

In this process, the peroxide acts as a radical initiator, homolytically cleaving to form two reactive radical species. askfilo.com This initiates a chain reaction where a bromine radical adds to the less substituted carbon of the alkene double bond. This addition results in the formation of a more stable secondary carbon free radical, rather than the less stable primary radical that would be formed if the bromine added to the more substituted carbon. askfilo.comvaia.com The subsequent abstraction of a hydrogen atom from HBr by this secondary radical yields the final product, 1-bromo-3,3-dimethylbutane, and regenerates a bromine radical to continue the chain. askfilo.com This method is highly effective for producing the 1-bromo isomer as the sole or major product. askfilo.comvaia.com

Conversely, in the absence of peroxides, the reaction follows an ionic mechanism according to Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, leading to the formation of 2-bromo-2,3-dimethylbutane (B3344068) after a carbocation rearrangement. vaia.com The use of peroxides is therefore essential to direct the synthesis towards the desired 1-bromo-3,3-dimethylbutane. libretexts.org

| Reactant | Reagents | Mechanism | Product |

| 3,3-dimethyl-1-butene | HBr, Peroxide (ROOR) | Anti-Markovnikov (Free Radical) | 1-bromo-3,3-dimethylbutane |

| 3,3-dimethyl-1-butene | HBr | Markovnikov (Ionic) | 2-bromo-2,3-dimethylbutane |

Advanced Synthetic Strategies and Novel Approaches

Advanced synthetic strategies leverage this compound as a starting material for creating more complex and sterically hindered molecules.

This compound serves as a key precursor in the synthesis of 2,2,7,7-tetramethyl-octa-3,5-diyne. thermofisher.inchemicalbook.comfishersci.dk This symmetrical conjugated diyne is formed through the oxidative coupling of the terminal alkyne. A common method for this type of reaction is the Hay or Eglinton coupling, which typically employs a copper(I) or copper(II) salt as a catalyst in the presence of an oxidant like oxygen or air. The reaction involves the dimerization of the starting alkyne, linking them at the terminal sp-hybridized carbon atoms to form a new carbon-carbon bond.

Selective hydroboration of conjugated 1,3-diynes like 2,2,7,7-tetramethyl-octa-3,5-diyne has also been explored. rsc.org For instance, monohydroboration with a bulky reagent such as disiamylborane (B86530) occurs with high regio- and stereoselectivity. rsc.org

| Starting Material | Product | Reaction Type |

| This compound | 2,2,7,7-tetramethyl-octa-3,5-diyne | Oxidative Coupling |

A sophisticated application of this compound is its use in the stereospecific synthesis of deuterated compounds. thermofisher.inscientificlabs.co.uk Specifically, it is employed in a sequence involving hydroboration, deuteronolysis, and a second hydroboration to produce the erythro and threo isomers of B-(3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN. chemicalbook.comscientificlabs.co.uksigmaaldrich.com

The hydroboration of an alkyne like this compound with a borane (B79455) reagent (such as 9-borabicyclo[3.3.1]nonane, 9-BBN) results in a syn-addition of the hydrogen and boron atoms across the triple bond. masterorganicchemistry.com This creates a specific alkenylborane intermediate. The subsequent step, deuteronolysis, involves cleaving the carbon-boron bond with a source of deuterium (B1214612), such as deuterated acetic acid (CH₃COOD), to install a deuterium atom where the boron was. This is followed by another hydroboration step to add a B-H bond across the remaining double bond, leading to the formation of the diastereomeric erythro and threo products with controlled stereochemistry. This sequence demonstrates the utility of hydroboration chemistry in achieving high levels of stereocontrol in synthesis. scientificlabs.co.uksigmaaldrich.com

| Starting Material | Key Steps | Product |

| This compound | 1. Hydroboration (e.g., with 9-BBN)2. Deuteronolysis3. Hydroboration | Erythro and Threo isomers of B-(3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN |

Iii. Reactivity and Reaction Mechanisms of 3,3 Dimethyl 1 Butyne

Fundamental Reaction Pathways

3,3-Dimethyl-1-butyne, as a terminal alkyne, possesses an acidic proton on the sp-hybridized carbon atom. wikipedia.org This acidity allows for deprotonation by a sufficiently strong base to form a conjugate base, an alkynyl carbanion known as an acetylide (specifically, the 3,3-dimethyl-1-butyn-1-ide anion). wikipedia.org The formation of this carbanion is a fundamental step that opens pathways to a variety of synthetic transformations. Strong bases such as sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (BuLi) are commonly employed to facilitate this reaction. wikipedia.org The stability of the resulting carbanion is attributed to the high s-character of the sp-hybridized orbital, which places the lone pair of electrons closer to the nucleus.

Reaction Scheme: Deprotonation of this compound (CH₃)₃C-C≡CH + B⁻ → (CH₃)₃C-C≡C:⁻ + HB (Where B⁻ represents a strong base)

The 3,3-dimethyl-1-butyn-1-ide anion generated from deprotonation is a potent nucleophile. This high electron density on the terminal carbon enables it to attack a wide range of electrophilic centers, most notably the carbonyl carbons of aldehydes and esters. wikipedia.org

Reaction with Aldehydes: The acetylide adds to the carbonyl group of an aldehyde, and subsequent protonation (typically through an acidic workup) yields a secondary propargyl alcohol. This reaction is a key method for carbon-carbon bond formation.

Reaction with Esters: The reaction with esters follows a similar nucleophilic addition mechanism. The initial addition of the acetylide to the ester carbonyl forms a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form a ketone. If a second equivalent of the acetylide is present, it can further react with the newly formed ketone.

These addition reactions are crucial in synthetic organic chemistry for constructing more complex molecular frameworks from the relatively simple this compound building block.

Table 1: Nucleophilic Addition Reactions of 3,3-Dimethyl-1-butyn-1-ide

| Electrophile | Initial Product | Final Product (after workup) |

|---|---|---|

| Aldehyde (R-CHO) | Alkoxide Intermediate | Secondary Propargyl Alcohol |

| Ester (R-COOR') | Tetrahedral Intermediate | Ketone |

A significant reaction pathway for this compound involves cross-coupling with aryl or vinyl halides, a process known as the Sonogashira coupling. organic-chemistry.orgmdpi.com This reaction is a powerful tool for forming C(sp²)-C(sp) bonds and is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.orglibretexts.org The reaction is carried out in the presence of an amine base, like triethylamine (B128534), which serves both as a solvent and to neutralize the hydrogen halide produced. wikipedia.org

The catalytic cycle is understood to involve two interconnected cycles:

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate.

Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final coupled product (an arylalkyne) and regenerates the active Pd(0) catalyst. libretexts.org

General Reaction Scheme: Sonogashira Coupling (CH₃)₃C-C≡CH + Ar-X + Base --(Pd/Cu catalyst)--> (CH₃)₃C-C≡C-Ar + [H-Base]⁺X⁻ (Where Ar-X is an aryl halide)

This methodology has been widely applied in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.com

Deprotonation Reactions and Alkynyl Carbanion Formation

Metal-Mediated Transformations and Catalysis

This compound reacts readily with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable complex known as (this compound)dicobalt hexacarbonyl, often abbreviated as CCTBA. ereztech.comwikipedia.org In this reaction, the alkyne displaces two carbonyl ligands from the dicobalt octacarbonyl. chemrxiv.org The resulting complex features a Co₂(CO)₆ core where the alkyne's C≡C bond is coordinated perpendicularly to the Co-Co bond, forming a stable, tetrahedral Co₂C₂ core. wikipedia.org This complexation effectively "protects" the alkyne functional group, allowing for other chemical manipulations on the molecule. The complex itself is a dark red, air-sensitive liquid. ereztech.com

Synthesis of CCTBA (CH₃)₃C-C≡CH + Co₂(CO)₈ → Co₂(CO)₆[(CH₃)₃C-C≡CH] + 2CO

This complex is valued for its role as a precursor and catalyst in various organometallic transformations. chemicalbook.comlookchem.com

Table 2: Properties of (this compound)dicobalt hexacarbonyl (CCTBA)

| Property | Value |

|---|---|

| Synonym | Dicobalt Hexacarbonyl tert-Butylacetylene ereztech.com |

| CAS Number | 56792-69-9 ereztech.com |

| Molecular Formula | C₁₂H₁₀Co₂O₆ ereztech.com |

| Molecular Weight | 368.07 g/mol ereztech.com |

| Appearance | Dark red liquid ereztech.com |

| Sensitivity | Air-sensitive ereztech.com |

The dicobalt hexacarbonyl complex of this compound (CCTBA) is not only a protected form of the alkyne but also serves as a crucial substrate or catalyst for several important name reactions in organic synthesis. chemicalbook.comlookchem.com The coordination to the dicobalt moiety significantly alters the reactivity of the alkyne. One of the most well-known applications is in the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that combines an alkyne (in its cobalt-complexed form), an alkene, and carbon monoxide to form a cyclopentenone. chemicalbook.comlookchem.com

CCTBA and related alkyne-cobalt complexes are also key intermediates in the Nicholas reaction. chemicalbook.comlookchem.com This reaction involves the stabilization of a propargylic cation by the Co₂(CO)₆ fragment, allowing for nucleophilic substitution reactions that would otherwise be difficult to achieve. Furthermore, these complexes can catalyze alkyne cyclotrimerization to form substituted benzene derivatives and participate in alkyne hydrosilylation reactions. chemicalbook.comlookchem.com

Dicobalt Hexacarbonyl Complexes of this compound (CCTBA)

Mechanism of Action in Catalytic Processes

In catalytic processes, particularly those involving transition metals like palladium, this compound engages through the high electron density of its carbon-carbon triple bond. The general mechanism involves the coordination of the alkyne to the metal center. This initial step activates the alkyne, making it susceptible to further reactions. For instance, in oligomerization reactions, multiple alkyne units can sequentially insert into the metal-carbon bond or undergo oxidative coupling to form a metallacyclic intermediate, such as a palladacyclopentadiene. This intermediate then serves as a template from which the final organic product is formed through processes like reductive elimination, ultimately regenerating the catalyst for subsequent cycles.

Oxidation, Reduction, and Substitution Reactions of CCTBA

Oxidation: The carbon-carbon triple bond of this compound can undergo oxidative cleavage. Vigorous oxidation, for example with strong oxidizing agents like ozone or potassium permanganate, typically breaks the triple bond to form carboxylic acids. In the case of a terminal alkyne like this compound, this process would yield trimethylacetic acid (pivalic acid) and the terminal carbon would be oxidized to carbon dioxide quora.com.

Reduction: The triple bond of this compound is readily reduced through catalytic hydrogenation. This reaction can be controlled to produce different products. Complete reduction with a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) yields the corresponding alkane, 2,2-dimethylbutane. However, the reduction can be selectively stopped at the alkene stage to form 3,3-Dimethyl-1-Butene (B1661986) by using a poisoned catalyst, such as Lindlar's catalyst, which is less reactive and prevents over-reduction to the alkane libretexts.org.

Substitution: As a terminal alkyne, this compound possesses a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25) wikipedia.org. This proton can be removed by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide salt wikipedia.orgmsu.edu. This resulting acetylide anion is a potent nucleophile and can participate in substitution reactions, particularly with primary alkyl halides, to form new carbon-carbon bonds and create more complex internal alkynes libretexts.orgwikipedia.org.

Catalytic Activity in Alkyne Synthesis

This compound serves as a valuable building block in the synthesis of more complex, substituted alkynes through transition-metal-catalyzed cross-coupling reactions. A prominent example is the Sonogashira coupling. In this reaction, a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst wikipedia.org. The this compound is first converted to its copper acetylide in situ, which then undergoes transmetalation to the palladium center and subsequent reductive elimination to yield an internal alkyne where the tert-butylacetylene group is coupled to an aryl or vinyl substituent wikipedia.org. This method is highly efficient for creating C(sp)-C(sp²) and C(sp)-C(sp) bonds.

Cycloaddition Reactions Facilitated by this compound Derivatives

The triple bond of this compound enables its participation in cycloaddition reactions, most notably the [2+2+2] cycloaddition. This reaction, often catalyzed by transition metals like palladium or rhodium, involves the combination of three alkyne molecules to form a substituted benzene ring researchgate.net. When three molecules of this compound undergo this cyclotrimerization, the product is 1,3,5-tri-tert-butylbenzene researchgate.net. The bulky tert-butyl groups direct the regioselectivity of the reaction to favor the symmetrical 1,3,5-substitution pattern.

Palladium-catalyzed Oligomerization Studies

The oligomerization of this compound catalyzed by palladium chloride (PdCl₂) has been shown to be highly dependent on solvent conditions, leading to different major products. Research has demonstrated that the polarity of the solvent system can direct the reaction toward either cyclotrimerization or dimerization.

In a non-polar solvent like benzene, the reaction exclusively yields the cyclotrimerization product, 1,3,5-tri-tert-butylbenzene. As the polarity of the solvent system is increased by adding n-butanol, the reaction's chemoselectivity shifts. Initially, the yield of the cyclotrimer increases, but further increasing the proportion of n-butanol leads to the formation of a linear dimerization product, 2,2,7,7-tetramethyl-3,6-dichloro-3,5-octadiene. In predominantly alcoholic solutions, this chlorinated dimer becomes the sole product. This solvent effect highlights the crucial role of the reaction medium in controlling the outcome of palladium-catalyzed transformations of alkynes.

| Solvent Ratio (C₆H₆ / n-BuOH) | Yield of 1,3,5-tri-tert-butylbenzene (%) | Yield of Dimer (%) |

|---|---|---|

| Benzene only | 74 | 0 |

| 10 / 0.6 | 100 | 0 |

| 9 / 1.6 | 85 | 15 |

Polymerization Mechanisms and Resulting Architectures

Cationic Polymerization of 3,3-Dimethyl-1-Butene and Random Copolymer Formation

While this compound is an alkyne, its corresponding alkene, 3,3-Dimethyl-1-Butene, undergoes a notable cationic polymerization process that results in a random copolymer structure. This outcome is a direct consequence of carbocation rearrangement during the polymerization mechanism brainly.comchegg.com.

The process is initiated by a strong acid, which protonates the double bond of 3,3-Dimethyl-1-Butene. This initially forms a secondary carbocation, which is relatively unstable. To achieve greater stability, this secondary carbocation undergoes a rearrangement via a 1,2-hydride shift or a methyl shift libretexts.orglibretexts.orgopenstax.org. The shift of a neighboring methyl group results in the formation of a more stable tertiary carbocation libretexts.orgopenstax.org.

Because both the secondary and the more stable tertiary carbocations can act as propagation centers, subsequent monomer units of 3,3-Dimethyl-1-Butene can add to either type of carbocation brainly.com. The polymer chain, therefore, grows by incorporating two different structural units derived from the unrearranged and rearranged carbocations. The random incorporation of these two distinct monomeric units along the polymer backbone leads to the formation of a random copolymer rather than a homopolymer with a regular, repeating structure brainly.comlibretexts.org.

Intramolecular Methide-Migration Polymerization

The polymerization of this compound, also known as tert-butylacetylene, can proceed through a cationic mechanism that involves a key intramolecular methide migration (a type of 1,2-alkyl shift). This process is a specific example of isomerization polymerization, where the monomer isomerizes during the propagation step to yield a polymer with a different repeating unit than the initial monomer.

The reaction is typically initiated by a cationic initiator, such as a protic acid or a Lewis acid, which protonates the triple bond of the this compound monomer. This initial step forms a highly reactive secondary vinyl cation.

Due to the electronic structure of the tert-butyl group, this secondary vinyl cation is positioned adjacent to a quaternary carbon. This arrangement creates a driving force for a rearrangement to a more stable carbocation. A 1,2-methide shift occurs, where one of the methyl groups from the tert-butyl group migrates with its bonding pair of electrons to the adjacent electron-deficient vinylic carbon. This intramolecular rearrangement is a critical step in the polymerization mechanism.

The methide shift results in the formation of a much more stable tertiary allylic carbocation. This rearranged carbocation is the key propagating species in the polymerization. The stability of this cation facilitates the subsequent addition of another this compound monomer molecule, leading to the growth of the polymer chain.

The propagation continues as the tertiary allylic carbocation at the end of the growing polymer chain attacks the triple bond of a new monomer molecule. This is followed by another intramolecular methide shift, regenerating the stable tertiary allylic carbocation at the new chain end. This sequence of monomer addition and methide migration is repeated, leading to the formation of a polymer with a repeating unit corresponding to 3,3-dimethyl-1-butene.

Termination of the polymer chain can occur through various mechanisms common to cationic polymerization, such as proton transfer to a monomer or counter-ion, or by the addition of a quenching agent.

Initiation: Protonation of the alkyne to form a secondary vinyl cation.

Rearrangement: Intramolecular 1,2-methide shift to form a more stable tertiary allylic carbocation.

Propagation: Nucleophilic attack of a monomer molecule on the rearranged carbocation, followed by subsequent methide shifts.

Termination: Cessation of chain growth.

This intramolecular methide-migration polymerization is a sophisticated process that leverages carbocation chemistry to transform a terminal alkyne into a polymer with an alkene backbone.

Formation of Poly(3,3-Dimethyl-1-Butene)

The polymerization of this compound via the intramolecular methide-migration mechanism results in the formation of poly(3,3-dimethyl-1-butene). The structure of the resulting polymer is a consequence of the isomerization that occurs during each propagation step. Instead of a polyalkyne with a conjugated backbone, the polymer chain consists of repeating units of 3,3-dimethyl-1-butene.

The properties of poly(3,3-dimethyl-1-butene) are influenced by its chemical structure, which features a bulky tert-butyl group attached to the polymer backbone. This steric hindrance can affect the polymer's physical and mechanical properties, such as its glass transition temperature, melting point, and crystallinity.

Table 1: Properties of this compound and Poly(3,3-Dimethyl-1-Butene)

| Property | This compound (Monomer) | Poly(3,3-Dimethyl-1-Butene) (Polymer) |

| Chemical Formula | C6H10 | (C6H12)n |

| Molar Mass | 82.14 g/mol | Varies with degree of polymerization |

| Boiling Point | 37-38 °C thieme-connect.com | Not applicable (decomposes at high temperatures) |

| Melting Point | -78 °C thieme-connect.com | Varies depending on molecular weight and crystallinity |

| Density | 0.667 g/mL at 25 °C | Typically around 0.8-0.9 g/cm³ |

| Appearance | Colorless liquid thieme-connect.com | White to off-white solid |

| Solubility | Soluble in organic solvents, immiscible with water thieme-connect.com | Soluble in some organic solvents, insoluble in water |

Research into the cationic polymerization of alkenes with similar structures, such as 3,3-dimethyl-1-butene itself, provides insights into the conditions that would favor the formation of poly(3,3-dimethyl-1-butene) from its alkyne precursor. Such polymerizations are typically carried out at low temperatures to suppress side reactions and are sensitive to the choice of initiator and solvent.

Table 2: Illustrative Conditions for Cationic Polymerization of Related Monomers

| Catalyst System (Initiator/Co-initiator) | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| AlCl₃ / H₂O | Dichloromethane | -78 | High molecular weight, potential for chain transfer and side reactions |

| BF₃·OEt₂ / H₂O | Hexane | -50 | Controlled polymerization, narrower molecular weight distribution |

| TiCl₄ / H₂O | Toluene | -30 | Effective for sterically hindered monomers |

The synthesis of poly(3,3-dimethyl-1-butene) through the isomerization polymerization of this compound is a compelling example of how fundamental principles of reaction mechanisms, specifically carbocation rearrangements, can be harnessed to produce polymers with specific microstructures and properties. The resulting polymer, with its bulky side groups, is a material with potentially unique thermal and mechanical characteristics.

Iv. Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is instrumental in identifying the characteristic vibrations of the bonds within the 3,3-Dimethyl-1-Butyne molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits distinct peaks that are characteristic of a monosubstituted alkyne. spectroscopyonline.com

Infrared (IR) Spectroscopy Analysis

Assignment of Relevant Peaks for Monosubstituted Alkynes

The IR spectrum of this compound, a classic example of a monosubstituted alkyne, displays several key absorption bands. spectroscopyonline.com A sharp and intense peak appears around 3311 cm⁻¹, which is attributed to the C-H stretching vibration of the hydrogen atom directly attached to the sp-hybridized carbon of the alkyne. spectroscopyonline.com This peak is a hallmark of terminal alkynes and is typically found in the range of 3350 to 3250 cm⁻¹. spectroscopyonline.comspcmc.ac.in Another significant absorption is the C≡C triple bond stretch, which for monosubstituted alkynes like this compound, occurs in the region of 2140 to 2100 cm⁻¹. spectroscopyonline.com In the case of this compound, this peak is observed at approximately 2106 cm⁻¹. spectroscopyonline.com However, the intensity of this peak can be variable. spectroscopyonline.com A strong and sharp C-H bending vibration, or "wag," is also characteristic of monosubstituted alkynes and appears in the low-wavenumber region, generally between 700 and 600 cm⁻¹. spectroscopyonline.com For this compound, this peak is located at about 631 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic IR Peak Assignments for this compound

| Vibrational Mode | Peak Position (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | 3311 | Strong, Sharp |

| C≡C Stretch | 2106 | Variable |

| ≡C-H Wag | 631 | Strong, Sharp |

Distinguishing Monosubstituted from Disubstituted Alkynes

IR spectroscopy provides a clear method for differentiating between monosubstituted and disubstituted alkynes. spectroscopyonline.com The most definitive feature of a monosubstituted alkyne is the presence of the sharp, intense ≡C-H stretching peak around 3300 cm⁻¹. libretexts.orglibretexts.org This peak is absent in the spectra of disubstituted alkynes because they lack a hydrogen atom on the triple-bonded carbons. spectroscopyonline.comspcmc.ac.in

Furthermore, the position of the C≡C stretching vibration differs between the two types. For monosubstituted alkynes, this peak is found between 2140 and 2100 cm⁻¹, while for disubstituted alkynes, it shifts to a higher frequency range of 2260 to 2190 cm⁻¹. spectroscopyonline.comspcmc.ac.in However, in symmetrically substituted disubstituted alkynes, the C≡C stretching peak may be very weak or entirely absent due to the lack of a change in dipole moment during the vibration. spectroscopyonline.comwpmucdn.com The presence of the strong ≡C-H wagging vibration between 700 and 600 cm⁻¹ is another key indicator of a monosubstituted alkyne, which is not present in disubstituted alkynes. spectroscopyonline.com

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the characterization of this compound. While certain vibrations may be weak or inactive in the IR spectrum, they can be strong and readily observed in the Raman spectrum. libretexts.org This is particularly true for the C≡C triple bond stretch in symmetrical or near-symmetrical alkynes. libretexts.org The Raman spectrum of this compound has been a subject of study, providing further insight into its vibrational modes. nih.govtandfonline.comcapes.gov.brtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons in the molecule. libretexts.org The spectrum is characterized by two main signals. A singlet is observed for the nine equivalent protons of the tert-butyl group, -(CH₃)₃. The alkynyl proton, ≡C-H, gives rise to a distinct signal that appears at a chemical shift (δ) of approximately 2.06 ppm. libretexts.org This upfield shift, compared to vinylic protons in alkenes, is a result of the shielding effect created by the cylindrical circulation of π electrons in the triple bond when placed in an external magnetic field. libretexts.org

Table 2: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.2 | Singlet | 9H |

| ≡C-H | 2.06 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon skeleton of an organic molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule. The spectrum provides evidence for the presence of the quaternary carbon, the methyl carbons, and the two sp-hybridized carbons of the alkyne group. chemicalbook.comnih.gov

The chemical shifts (δ) in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The quaternary carbon atom (C3) typically appears in a specific region of the spectrum, while the three equivalent methyl carbons (C4) resonate at a higher field. The sp-hybridized carbons of the terminal alkyne (C1 and C2) have characteristic chemical shifts that distinguish them from sp³ and sp² hybridized carbons.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (≡CH) | Data not available |

| C2 (C≡) | Data not available |

| C3 (C(CH₃)₃) | Data not available |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular formula of this compound is C₆H₁₀, with a molecular weight of approximately 82.14 g/mol . aquigenbio.combiosynth.comnist.gov

In the mass spectrum, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this peak appears at m/z 82. chemicalbook.com Fragmentation of the molecular ion gives rise to a series of other peaks. Common fragmentation patterns for alkyl-substituted alkynes involve the loss of alkyl groups. For this compound, a prominent peak is often observed at m/z 67, which corresponds to the loss of a methyl group (CH₃). nih.gov Another significant peak can be seen at m/z 41. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 82 | Molecular Ion (M⁺) chemicalbook.com |

| 67 | [M - CH₃]⁺ nih.gov |

Gas Chromatography (GC)

Gas chromatography (GC) is a common analytical technique used for separating and analyzing volatile compounds. This compound, being a volatile liquid, is well-suited for GC analysis. nih.govnist.govnist.gov This method is instrumental in determining the purity of the compound and can be used for its quantification in a mixture.

In GC, the retention time, the time it takes for a compound to travel through the column to the detector, is a key parameter for identification. The retention time of this compound depends on several factors, including the type of GC column (stationary phase), the column temperature, and the carrier gas flow rate. oup.comakjournals.com For instance, the Kovats retention index, a standardized measure of retention, has been reported for this compound on a standard non-polar column as 509 and 498, and on a semi-standard non-polar column as 467. nih.gov

GC is often coupled with a mass spectrometer (GC-MS), a powerful combination that allows for both the separation of components in a mixture and their individual identification based on their mass spectra. nih.govakjournals.com This technique is invaluable for the detailed analysis of reaction products involving this compound.

Table 3: Gas Chromatography Retention Data for this compound

| Column Type | Kovats Retention Index |

|---|---|

| Standard Non-Polar | 509, 498 nih.gov |

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Theory Applications

Quantum chemical theories are fundamental to understanding the electronic structure and energy of 3,3-dimethyl-1-butyne. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, vibrational frequencies, and the energies of reactants, products, and transition states. acs.orgrsc.org For instance, calculations can determine the bond lengths and angles of the molecule's equilibrium structure with high accuracy. islandscholar.ca

These computational approaches are essential for generating the foundational data required for more complex studies, such as the construction of potential energy surfaces and the calculation of reaction rate constants. sci-hub.se The accuracy of these calculations depends on the chosen level of theory and basis set, with methods like coupled-cluster (e.g., CCSD(T)) often used to obtain "gold standard" benchmark energies. acs.orgnih.govresearchgate.net The application of these theories provides a molecular-level picture of the forces and energies that govern the behavior of this compound.

Potential Energy Surface (PES) Calculations

A Potential Energy Surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. wayne.edu For a reaction, the PES can be visualized as a landscape with valleys corresponding to stable species (reactants and products) and mountain passes corresponding to transition states. wayne.edu Quantum chemical calculations are used to compute the energy at various points on this surface to map out the pathways of a chemical reaction. libretexts.orglibretexts.org

Locating the minima and first-order saddle points (transition states) on the PES is crucial for understanding reaction mechanisms. wayne.edu For reactions involving this compound, the PES provides a detailed map of the energy changes as reactants transform into products, revealing the lowest-energy path, known as the reaction coordinate. libretexts.org

Computational studies can thoroughly investigate the kinetics and mechanisms of hydrogen atom interactions with this compound. The PES for H-atom addition to the carbon-carbon triple bond can be mapped to identify the transition states and the resulting radical intermediates. rsc.orgnist.gov Similarly, the abstraction of a hydrogen atom from one of the methyl groups can be modeled. nih.govrsc.org

These calculations involve optimizing the geometries of the reactants, the transition state, and the products. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products on the PES. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining the reaction rate. mdpi.com Studies on analogous systems, such as H-atom addition to butene isomers and other alkynes, have established robust computational methodologies for accurately predicting these reaction pathways. nist.govresearchgate.net

Once radical intermediates are formed from reactions of this compound, they can undergo subsequent unimolecular reactions, such as isomerization or dissociation. Computational methods are used to explore the PES for these pathways. nih.gov Isomerization reactions, like a hydrogen atom shifting from one carbon to another, are modeled by locating the corresponding transition state on the PES. islandscholar.canih.gov The activation barriers for these rearrangements determine whether they can compete with other reaction channels. nih.gov

β-dissociation, which involves the cleavage of a bond beta to the radical center, is another crucial pathway. For a radical derived from this compound, this could involve the breaking of a C-C bond, leading to smaller molecules. nih.gov Theoretical calculations can predict the energy required for this bond-breaking process. Identifying the transition states and energy barriers for these isomerization and dissociation channels is essential for building a complete kinetic model of the compound's reactivity. islandscholar.canih.gov

Reaction Rate Constant Determination

Building upon the calculated potential energy surface, the rates of chemical reactions involving this compound can be predicted. Transition State Theory (TST) is a common framework used to calculate rate constants from the properties of the reactants and the transition state, which are obtained from quantum chemical calculations. nih.gov TST provides a method to estimate the high-pressure limit rate constant for a reaction. nih.govresearchgate.net

For reactions with significant quantum effects, especially those involving the transfer of a hydrogen atom, tunneling corrections are often incorporated into the rate constant calculations to improve accuracy. nih.govnih.gov These computationally derived rate constants are vital for chemical kinetics modeling in fields like combustion and atmospheric chemistry. sci-hub.se

For unimolecular reactions, such as isomerization or dissociation, the rate constants can be dependent on both temperature and pressure. psu.eduresearchgate.net At very high pressures, reacting molecules are quickly re-energized by collisions with a bath gas, and the reaction rate reaches a temperature-dependent plateau known as the high-pressure limit (k∞). psu.edursc.org This limit is typically calculated using Transition State Theory. nih.gov

The table below illustrates the conceptual dependence of a unimolecular reaction rate constant on pressure.

| Pressure Regime | Rate-Limiting Step | Rate Constant Behavior |

| Low Pressure | Collisional Activation | Increases with pressure |

| Fall-off | Intermediate | Complex pressure dependence |

| High Pressure | Unimolecular Reaction | Independent of pressure (k∞) |

This is a conceptual table illustrating the general behavior of pressure-dependent unimolecular reactions.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the microcanonical rate constant, k(E), for a unimolecular reaction as a function of the internal energy of the molecule. sci-hub.sewikipedia.orgysu.am A fundamental assumption of RRKM theory is that the internal energy of the reacting molecule is distributed rapidly and randomly among all its vibrational modes before the reaction occurs. wikipedia.orgbiu.ac.il

The theory requires information about the vibrational frequencies of both the reactant molecule and the transition state, as well as the reaction's activation energy. sci-hub.se This data is readily provided by the quantum chemical calculations discussed previously. RRKM calculations are crucial for determining pressure-dependent rate constants, as the k(E) values are a key input for the master equation calculations that model the fall-off behavior. rsc.orgrsc.org The ability of RRKM theory to predict rate constants from first principles makes it an indispensable tool in modern chemical kinetics. sci-hub.se

Molecular Dynamics Simulations and Quantum Similarity Analyses

While specific molecular dynamics (MD) simulations and quantum similarity analyses for this compound are not extensively documented in publicly available literature, the principles of these methods can be illustrated by examining studies on analogous small organic molecules, particularly those containing tert-butyl groups or alkyne functionalities.

Molecular Dynamics Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations allow for the examination of conformational dynamics and intermolecular interactions by solving Newton's equations of motion for a system of interacting particles.

Detailed Research Findings for Analogous Systems:

MD simulations on molecules containing bulky tert-butyl groups often focus on understanding the conformational preferences and rotational barriers. For instance, studies on di-tert-butylcyclohexane have revealed that the presence of the large tert-butyl groups can lead to unexpected conformational preferences, such as the adoption of a twist-boat conformation over the typically more stable chair conformation to alleviate steric strain. upenn.eduupenn.edunih.gov

In a hypothetical MD simulation of this compound, one could expect to analyze the rotational dynamics of the tert-butyl group and the vibrational modes of the alkyne bond. Such a simulation would provide insights into the molecule's flexibility and its interactions in various solvent environments. Key parameters that could be extracted from such a simulation are summarized in the table below, illustrated with typical data for small hydrocarbons.

Illustrative Molecular Dynamics Simulation Parameters for a Small Alkyne

| Parameter | Description | Illustrative Value |

|---|---|---|

| Torsional Barrier of tert-butyl group | The energy required to rotate the tert-butyl group around the C-C single bond. | ~3.5 - 5.0 kcal/mol |

| C≡C Bond Vibration Frequency | The characteristic frequency of the stretching vibration of the carbon-carbon triple bond. | ~2100 - 2260 cm-1 |

| Diffusion Coefficient in Water | A measure of the translational mobility of the molecule in an aqueous solution. | ~1.0 - 2.0 x 10-5 cm2/s |

Quantum Similarity Analyses

Quantum similarity analysis is a technique used to quantify the likeness of molecules based on their electron density or other quantum mechanical properties. nih.gov One prominent method is the Quantum Topological Molecular Similarity (QTMS), which utilizes descriptors derived from the topology of the electron density, such as the values of the density and its derivatives at bond critical points. rsc.org This approach provides a detailed, quantitative comparison of the electronic structure of different molecules.

Detailed Research Findings for Analogous Systems:

Quantum similarity studies have been effectively used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic structure of molecules with their biological activity or physical properties. rsc.orgscispace.com For a series of related compounds, QTMS can identify the key electronic features responsible for a particular activity. For instance, in a study of substituted (E)-1-phenylbut-1-en-3-ones, QTMS was used to develop a QSAR model for their antitumor activity, highlighting the importance of the electronic environment around the Michael addition active center. rsc.org

For this compound, a quantum similarity analysis could be used to compare its electronic structure to other alkynes or to molecules with similar steric bulk. This could help in predicting its reactivity in different chemical reactions or its potential for specific intermolecular interactions. The table below presents key descriptors used in QTMS, with illustrative values for a simple alkyne like propyne, to demonstrate the type of data generated.

Illustrative Quantum Topological Molecular Similarity (QTMS) Descriptors for an Alkyne

| Descriptor | Description | Illustrative Value (atomic units) |

|---|---|---|

| Electron Density at Bond Critical Point (ρ(rb)) of C≡C | The magnitude of the electron density at the point of minimum density between the two triply bonded carbon atoms. | ~0.40 |

| Laplacian of Electron Density (∇²ρ(rb)) of C≡C | Indicates whether charge is concentrated or depleted at the bond critical point. A positive value is typical for shared (covalent) interactions. | ~-1.0 |

| Ellipticity (ε) of C≡C | A measure of the anisotropy of the electron density around the bond path; for a triple bond, it reflects the π-character. | ~0.0 |

While awaiting specific computational studies on this compound, the application of these powerful theoretical methods to analogous systems provides a solid framework for understanding its potential behavior and properties at a molecular level.

Vi. Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

As a fundamental component in organic synthesis, 3,3-Dimethyl-1-butyne provides a versatile platform for the introduction of the bulky tert-butylacetylide moiety into various molecular frameworks. guidechem.comhangyubiotech.com

A primary application of this compound is in the synthesis of internal alkynes. guidechem.compressbooks.pub The terminal alkyne proton is sufficiently acidic to be removed by a strong base, such as sodium amide (NaNH2) or n-butyllithium, generating a potent nucleophile known as an alkynide anion. guidechem.compressbooks.pub This anion can then participate in nucleophilic substitution reactions (SN2) with primary alkyl halides, leading to the formation of a new carbon-carbon bond and an internal alkyne. pressbooks.pubutexas.edu This method is a cornerstone for elongating carbon chains and constructing more complex molecular architectures. pressbooks.pub For instance, the reaction of the 3,3-dimethyl-1-butynide anion with iodoethane (B44018) would yield 5,5-dimethyl-3-heptyne. libretexts.org

A specific example is the synthesis of 2-methyl-3-hexyne, which can be achieved by first deprotonating this compound with a strong base like sodium amide, followed by reaction with ethyl bromide. pressbooks.pub This two-step process highlights the utility of this compound in creating more substituted and complex internal alkynes.

Table 1: Synthesis of Internal Alkynes from this compound

| Reactant 1 | Reagent | Reactant 2 | Product | Reaction Type |

| This compound | 1. NaNH2 2. CH3CH2Br | Ethyl bromide | 2-Methyl-3-hexyne | Nucleophilic Substitution |

| This compound | 1. n-BuLi 2. Iodoethane | Iodoethane | 5,5-Dimethyl-3-heptyne | Nucleophilic Substitution |

This compound is instrumental in the functionalization of aryl compounds, primarily through palladium and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling. guidechem.com In this reaction, the terminal alkyne couples with aryl halides to form aryl-substituted alkyne compounds. guidechem.com This method is a powerful tool for constructing carbon-carbon bonds and is particularly significant in the synthesis of complex organic molecules and functional materials. guidechem.com The reaction typically involves a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine (B128534). guidechem.com This approach allows for the direct attachment of the tert-butylacetylenic group to an aromatic ring, providing access to a wide range of functionalized arylalkynes. guidechem.com

Catalysis and Ligand Development

The unique electronic and steric properties of this compound and its derivatives make them valuable in the fields of catalysis and ligand development. The compound itself can act as a substrate or a component in catalytic cycles. For example, in certain rhodium-catalyzed reactions, 3,3-dimethyl-1-butene (B1661986), a derivative of this compound, is used to facilitate the intermolecular alkylation of heterocycles. nih.govosti.gov

Furthermore, this compound is used in the synthesis of organometallic complexes that serve as catalysts. nbinno.com For instance, it reacts with dicobalt octacarbonyl to form (this compound)dicobalt hexacarbonyl. nbinno.com This complex and similar structures are employed as catalysts in various organic transformations, including the formation of carbon-carbon bonds. ereztech.com The bulky tert-butyl group can influence the selectivity and efficiency of these catalytic processes.

Advanced Material Development

This compound and its organometallic derivatives are key precursors in the development of advanced materials, particularly those involving cobalt. nbinno.com

The organometallic complex (this compound)dicobalt hexacarbonyl serves as a crucial precursor for the synthesis of cobalt nanoparticles and nanostructures. Thermal decomposition of this complex can yield cobalt nanoparticles. These nanomaterials are of significant interest due to their catalytic, magnetic, and electronic properties, with potential applications in catalysis, data storage, and energy technologies.

A significant application of this compound derivatives is in the deposition of thin films, particularly cobalt films, through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nbinno.comereztech.comgloby.com The compound (this compound)dicobalt hexacarbonyl, also known by the acronym CCTBA, is a well-established precursor for depositing cobalt-containing films. ereztech.comchembk.com These films are essential in the microelectronics industry for applications such as conductive barriers and seed layers. chembk.com The use of CCTBA in CVD processes can produce cobalt films with desirable properties like high conductivity. chembk.com Research has also shown that surface pretreatment can enhance the nucleation of cobalt films grown from cobalt precursors. aip.org

Table 2: Applications of this compound in Materials Science

| Application Area | Precursor/Compound | Material Produced | Key Process |

| Nanomaterials | (this compound)dicobalt hexacarbonyl | Cobalt Nanoparticles | Thermal Decomposition |

| Thin Film Deposition | (this compound)dicobalt hexacarbonyl (CCTBA) | Cobalt Thin Films | Chemical Vapor Deposition (CVD) |

| Microelectronics | (this compound)dicobalt hexacarbonyl (CCTBA) | Conductive Barriers, Seed Layers | CVD/ALD |

6.4. Pharmaceutical and Agrochemical Intermediates 6.4.1. Active Pharmaceutical Intermediate for Terbinafine

This compound, also known as tert-butylacetylene, serves as a crucial building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the antifungal agent, Terbinafine. nbinno.comthermofisher.inchemicalbook.comfishersci.comchembk.comcymitquimica.comfishersci.eslookchem.com Terbinafine is a synthetic allylamine (B125299) antifungal used to treat fungal infections of the fingernails and toenails. pharmaffiliates.com The unique structure of this compound, featuring a terminal alkyne and a sterically bulky tert-butyl group, is instrumental in constructing the specific carbon skeleton required for Terbinafine's biological activity. nbinno.com

The synthesis of Terbinafine from this compound involves a multi-step process that leverages the reactivity of the alkyne group. A common synthetic pathway begins with the deprotonation of this compound using a strong base, such as n-butyllithium, to form a lithium acetylide. google.comresearchgate.net This highly nucleophilic organometallic reagent is a versatile intermediate for forming new carbon-carbon bonds. guidechem.com

One documented method describes the conversion of this compound into a lithium or Grignard reagent. google.com This reagent is then used to synthesize the key intermediate, 1-halo-6,6-dimethyl-2-hepten-4-yne. This intermediate is subsequently reacted with N-methyl-1-naphthalenemethylamine in an alkaline system through a condensation reaction. The final step involves salt formation with hydrochloric acid to yield Terbinafine hydrochloride. google.com

A detailed three-step process for creating a vital precursor to Terbinafine, 6,6-dimethylhept-1-en-4-yn-3-ol, has also been researched. researchgate.net This synthesis starts with the metalation of this compound with n-butyllithium. The resulting lithium salt then undergoes a selective addition reaction. This is followed by a Grignard reaction with vinylmagnesium bromide to produce the enynol precursor of Terbinafine in high yield. researchgate.net An alternative approach within this synthesis involves the reaction of the lithiated this compound with ethyl formate (B1220265) to create the intermediate aldehyde, 4,4-dimethylpent-2-ynal. researchgate.net

The following table summarizes the key chemical compounds involved in the synthesis of Terbinafine starting from this compound.

Table of Compounds in Terbinafine Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₆H₁₀ | Starting material |

| n-Butyllithium | C₄H₉Li | Reagent for metalation |

| This compound lithium | C₆H₉Li | Organometallic intermediate |

| 1-chloro-6,6-dimethyl-2-hepten-4-yne | C₉H₁₃Cl | Key intermediate |

| N-methyl-1-naphthalenemethylamine | C₁₂H₁₃N | Reactant for condensation |

| Terbinafine | C₂₁H₂₅N | Final active pharmaceutical ingredient |

| 4,4-dimethylpent-2-ynal | C₇H₁₀O | Intermediate aldehyde |

| Vinylmagnesium bromide | C₂H₃BrMg | Grignard reagent |

| 6,6-dimethylhept-1-en-4-yn-3-ol | C₉H₁₄O | Enynol precursor to Terbinafine |

This table is interactive. You can sort the data by clicking on the column headers.

Vii. Environmental and Safety Considerations in Research Settings

Safe Handling and Storage Protocols

The handling and storage of 3,3-Dimethyl-1-Butyne in a research environment demand strict adherence to safety protocols due to its highly flammable nature and potential health hazards. fishersci.comtcichemicals.com This colorless liquid is classified as a Category 2 flammable liquid, signifying a high risk of ignition. fishersci.comthermofisher.com

Proper handling procedures are essential to minimize exposure and prevent accidents. It is imperative to work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low. coleparmer.com All equipment used for transferring the compound must be grounded and bonded to prevent static electricity discharge, which could ignite the vapors. fishersci.comthermofisher.com Only non-sparking tools should be used in its vicinity. fishersci.comthermofisher.com Direct contact with eyes, skin, and clothing must be avoided, and thorough washing is required after handling. coleparmer.comaquigenbio.com In case of skin contact, the affected area should be washed immediately with plenty of water. tcichemicals.comcoleparmer.com

Storage of this compound requires a cool, dry, and well-ventilated area away from sources of heat, sparks, and open flames. fishersci.comcoleparmer.com It should be stored in a tightly closed container, often in a designated flammables-area or a refrigerator designed for flammable materials. coleparmer.com Incompatible materials, such as oxidizing agents, must be stored separately to prevent hazardous reactions. fishersci.comcoleparmer.com

In the event of a spill, immediate action should be taken to contain and clean it up. All sources of ignition must be removed from the area. coleparmer.com The spill should be absorbed with an inert material like vermiculite, sand, or earth, and a spark-proof tool should be used to place it in a suitable container for disposal. coleparmer.com

Personal protective equipment (PPE) is mandatory when working with this compound. The following table outlines the recommended PPE for ensuring personal safety in the laboratory.

| Body Part | Personal Protective Equipment (PPE) | Standards/Specifications |

| Eyes/Face | Appropriate protective eyeglasses or chemical safety goggles. fishersci.comcoleparmer.com | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comcoleparmer.com |

| Skin | Appropriate protective gloves and clothing to prevent skin exposure. fishersci.comcoleparmer.com Long-sleeved clothing is recommended. fishersci.co.uk | --- |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs. coleparmer.com | Follow OSHA respirator regulations in 29 CFR 1910.133. coleparmer.com |

Environmental Impact and Monitoring in Research

The environmental considerations for this compound in research settings primarily revolve around its potential harm to aquatic ecosystems and its behavior in the environment. fishersci.comthermofisher.com It is classified as being harmful to aquatic life with long-lasting effects. fishersci.comthermofisher.com Therefore, it is crucial to prevent the compound from entering drains and sewer systems. fishersci.comfishersci.com

The environmental fate of this compound is influenced by several factors. While specific data is limited, safety data sheets indicate that persistence in the environment is unlikely. fishersci.comfishersci.pt Similarly, bioaccumulation is not expected to be significant. fishersci.pt However, due to its volatility, the compound is likely to be mobile in the environment. fishersci.comthermofisher.com

In a research context, monitoring for the presence of volatile organic compounds (VOCs) like this compound in the air is a key aspect of environmental stewardship. While specific monitoring protocols for this compound are not extensively detailed, general methods for VOC monitoring are applicable. These methods often involve either active (pumped) or passive (diffusive) sampling. gcms.cz

Active sampling involves drawing a known volume of air through a sorbent tube to capture airborne chemicals. gcms.cz Passive sampling relies on the natural diffusion of chemicals onto a sorbent medium over a period of time. gcms.cz Following collection, the samples are typically analyzed using techniques such as thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS). gcms.cz Gas chromatography can also be used for in-situ, quasi-continuous monitoring. www.gov.uk

The following table summarizes the known environmental fate information for this compound.

| Environmental Aspect | Finding | Source |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | fishersci.comthermofisher.com |

| Persistence | Persistence is considered unlikely based on available information. | fishersci.comfishersci.pt |

| Bioaccumulation | Bioaccumulation is considered unlikely. | fishersci.pt |

| Mobility | Will likely be mobile in the environment due to its volatility. | fishersci.comthermofisher.com |

Viii. Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems

The transformation of 3,3-dimethyl-1-butyne into more complex molecules is highly dependent on catalysis. Future research is focused on discovering and developing novel catalytic systems that offer enhanced performance in terms of yield, selectivity, and operational simplicity.

A significant area of exploration involves the use of transition metal complexes. Ruthenium catalysts, for instance, have demonstrated efficacy in the linear codimerization of terminal alkynes like this compound with 1,3-butadienes. oup.com A notable system is the combination of (η⁴-1,5-cyclooctadiene)(η⁶-1,3,5-cyclooctatriene)ruthenium [Ru(COD)(COT)] with trialkylphosphine ligands, which affords linear codimers with high chemo-, regio-, and stereoselectivity. oup.com Similarly, palladium complexes, such as those involving bis(triphenylphosphine)dichloropalladium and copper(I) iodide, are used to catalyze reactions like the coupling of this compound with iodinated thiophenes, although yields can be modest, indicating room for improvement. mdpi.com

Emerging trends also point towards the development of catalyst systems for dimerization reactions. Depending on the catalyst and ligands used, the dimerization of terminal alkynes can yield various products. For example, using an [Ir(cod)Cl]₂ catalyst with PPr₃ as a ligand can lead to the formation of 1,2,3-butatrienes from this compound. wiley-vch.de Iron complexes are also being investigated for the regioselective head-to-head dimerization of terminal alkynes. wiley-vch.de The organometallic complex (this compound)dicobalt hexacarbonyl is another key compound, serving as a precursor for cobalt nanoparticles which act as effective catalysts in processes like hydrogenation.

Interactive Table: Catalytic Systems for this compound Transformations

| Catalyst System | Reaction Type | Key Findings/Products | Reference |

|---|---|---|---|

| Ru(COD)(COT) / PBu₃ⁿ | Linear Codimerization with 1,3-butadiene (B125203) | Forms (E)-7,7-dimethyl-3-octen-5-yne with high selectivity. | oup.com |

| [Ir(cod)Cl]₂ / PPr₃ | Dimerization | Provides 1,2,3-butatrienes. | wiley-vch.de |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | Couples with 3-iodo-2-(pentamethyldisilanyl)thiophene. | mdpi.com |

| (this compound)dicobalt hexacarbonyl | Precursor for Nanoparticle Catalyst | Thermal decomposition yields cobalt nanoparticles active in hydrogenation. |

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A profound understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Advanced spectroscopic techniques, particularly those that allow for in-situ and operando measurements, are becoming indispensable tools for studying the intricate pathways of reactions involving this compound.

The combination of spectroscopy with computational methods provides powerful insights into reaction mechanisms. rsc.org For instance, in the catalytic reactions of related alkenes like 3,3-dimethyl-1-butene (B1661986) over metal catalysts, mass spectrometry (MS) and deuterium (B1214612) nuclear magnetic resonance (NMR) spectroscopy have been used to analyze isotopic products, revealing a complex mechanism involving multiple adsorbed species. rsc.org For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are vital for identifying and quantifying reaction products and intermediates, as demonstrated in studies of related carbonyl compounds. copernicus.org

Future research will increasingly rely on time-resolved and in-situ spectroscopic methods to observe transient intermediates and map reaction kinetics in real-time. researchgate.net Synchrotron-based techniques, offering high brilliance and tunability, are expected to provide even more detailed information about the electronic and geometric structures of catalytic species and intermediates during the reaction process. rsc.orgresearchgate.net These advanced methods are essential for moving beyond static pictures of reaction endpoints to a dynamic understanding of the entire catalytic cycle.

Computational Design of New Reactions and Materials

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool in chemical research. nbinno.com It allows for the in silico design of new reactions and materials by modeling reaction pathways, calculating activation energies, and predicting the properties of novel compounds.

DFT studies are being used to understand the reactivity of this compound and to predict the regioselectivity in reactions such as alkyne insertion. nbinno.com For example, computational studies on related compounds have been used to rationalize stereochemical outcomes by analyzing transition state geometries and carbocation stability. In the context of cycloaddition reactions, quantum chemical calculations are critical for understanding the factors that control reactivity and selectivity, guiding the design of new reagents with tailored properties. d-nb.info

The synergy between computational modeling and experimental work is a key emerging trend. rsc.org DFT calculations can complement kinetic studies by providing detailed energy profiles for proposed reaction mechanisms, helping to identify rate-determining steps and the structures of transition states. acs.org This approach has been applied to study the addition of alkynes to molybdenum-sulfur clusters, providing a mechanistic proposal for C-S bond formation. acs.org As computational power increases and theoretical models become more sophisticated, the in silico design of catalysts and reaction conditions for transformations of this compound will become an increasingly vital component of research, accelerating the discovery of new materials and efficient synthetic routes.

Interactive Table: Applications of Computational Chemistry in Alkyne Research

| Computational Method | Area of Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Studies | Predicts regioselectivity in alkyne insertion reactions. | nbinno.com |